7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPBKUKWZSIFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine spectral data (NMR, MS)"
An In-depth Technical Guide to the Predicted Spectral Data of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
Introduction
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic compound featuring a fused pyrazolo[4,3-c]pyridine core. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its structural similarity to purine bases, suggesting potential interactions with biological targets like kinase ATP-binding sites[1]. The presence of bromo, amine, and pyrazole functionalities offers multiple vectors for chemical modification, making it a versatile building block for creating libraries of potential therapeutic agents. Understanding its spectral characteristics is the foundational first step in its application in drug discovery programs.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC numbering system for the pyrazolo[4,3-c]pyridine core will be used throughout this guide.
Caption: Molecular structure of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine with IUPAC numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to provide key information on the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the inductively withdrawing bromo (-Br) substituent.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (Pyrazole N-H) | 12.0 - 13.5 | Broad Singlet | - | Acidic proton, subject to exchange. Shift is highly dependent on solvent and concentration. |
| H3 (Pyrazole C-H) | ~ 8.0 | Singlet | - | Aromatic proton on the electron-deficient pyrazole ring. |
| H6 (Pyridine C-H) | ~ 7.9 | Singlet | - | Deshielded by the adjacent pyridine nitrogen and the bromine at C7. |
| NH₂ (Amine) | 5.5 - 6.5 | Broad Singlet | - | Exchangeable protons. The amino group at C4 is expected to shield the pyridine ring. |
Rationale for Predictions
-
Aromatic Protons (H3, H6): The pyrazolo[4,3-c]pyridine core is an electron-deficient aromatic system. Protons attached to it are expected to resonate at downfield chemical shifts.
-
H3: The proton at C3 of the pyrazole ring is anticipated to be a singlet, appearing around 8.0 ppm, typical for protons on pyrazole rings.
-
H6: The proton at C6 is flanked by the pyridine nitrogen (N5) and the bromine at C7. Data for 3-bromopyridine shows the proton at C6 resonates at approximately 8.5 ppm[2]. However, the strong electron-donating effect of the amino group at C4 will shield the entire pyridine ring, shifting H6 upfield. In 4-aminopyridine, the protons at C2 and C6 are significantly shielded compared to pyridine itself[3]. Therefore, a singlet for H6 is predicted around 7.9 ppm.
-
-
Exchangeable Protons (N1-H, C4-NH₂):
-
The N-H proton of the pyrazole ring is acidic and will likely appear as a very broad singlet at a far downfield shift (12-13.5 ppm), and its signal may be broadened or absent depending on the solvent (e.g., D₂O exchange).
-
The amine protons are also exchangeable and will appear as a broad singlet. Their chemical shift is variable but is predicted to be in the 5.5-6.5 ppm range.
-
Hypothetical Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to observe exchangeable N-H protons.
-
Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 25 °C.
-
Pulse Program: Standard 1D proton acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Caption: Predicted ¹H NMR assignments for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~135 | Typical chemical shift for a C-H on a pyrazole ring. |
| C3a | ~120 | Bridgehead carbon, influenced by both rings. |
| C4 | ~155 | Carbon bearing the amino group; significantly deshielded (ipso-effect of -NH₂). |
| C6 | ~145 | Deshielded by adjacent N5 and influenced by bromine at C7. |
| C7 | ~110 | Carbon bearing the bromine atom; shielded by the 'heavy atom effect' of bromine. |
| C7a | ~140 | Bridgehead carbon, part of the pyridine ring. |
Rationale for Predictions
-
C4 (Amino-substituted): The carbon atom directly attached to the amino group (C4) is expected to be significantly deshielded, appearing around 155 ppm.
-
C7 (Bromo-substituted): The ipso-carbon attached to the bromine (C7) is predicted to be shielded relative to an unsubstituted carbon due to the 'heavy atom effect', with a predicted shift around 110 ppm. This is consistent with data for 3-bromopyridine, where C3 is at ~123 ppm[4].
-
Other Aromatic Carbons: The remaining carbons (C3, C3a, C6, C7a) will have shifts typical for fused heterocyclic systems, influenced by the adjacent heteroatoms and substituents.
Hypothetical Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Record on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C acquisition (e.g., zgpg30).
-
Number of Scans: 512-2048, as the ¹³C nucleus is much less sensitive than ¹H.
-
Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.
-
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and, through fragmentation, key structural information. Electron Ionization (EI) is assumed for this predictive analysis.
Predicted Key Ions in the Mass Spectrum
| m/z Value | Ion Identity | Rationale |
| 212 / 214 | [M]⁺˙ | Molecular Ion. The two peaks of ~1:1 intensity are characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| 133 | [M - Br]⁺ | Loss of a bromine radical. This is a very common fragmentation pathway for bromo-aromatic compounds. |
| 106 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine or pyrazole ring, a typical fragmentation for nitrogen heterocycles. |
Rationale for Predictions
-
Molecular Ion ([M]⁺˙): The molecular formula is C₆H₅BrN₄. The calculated monoisotopic mass is ~212 g/mol for the ⁷⁹Br isotope and ~214 g/mol for the ⁸¹Br isotope. The presence of two peaks with nearly equal intensity at m/z 212 and 214 is the most definitive feature for a compound containing a single bromine atom[5]. The presence of an even number of nitrogen atoms (4) results in an even nominal mass for the molecular ion.
-
Fragmentation Pathway: The fragmentation of aromatic heterocyclic compounds is often initiated by the loss of substituents or the cleavage of the ring system[6].
-
Loss of Bromine: The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (Br•), leading to a stable cation at m/z 133. This is often a prominent peak in the spectrum of bromo-aromatics[7].
-
Loss of HCN: Nitrogen-containing heterocycles frequently undergo fragmentation by eliminating a neutral molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the ion at m/z 133 to produce a fragment at m/z 106.
-
Hypothetical Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a suitable solvent (e.g., methanol) for analysis by LC-MS with an electrospray ionization (ESI) source.
-
Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electron Ionization (EI) at 70 eV for fragmentation analysis, or ESI for accurate mass determination of the protonated molecule [M+H]⁺ (m/z 213/215).
Caption: Predicted primary fragmentation pathway for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine in EI-MS.
Conclusion
This guide provides a scientifically grounded prediction of the ¹H NMR, ¹³C NMR, and mass spectral data for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine. The key predicted features include two aromatic singlets in the ¹H NMR, a characteristic M/M+2 molecular ion pattern in the mass spectrum indicative of bromine, and subsequent fragmentation via loss of Br• and HCN. These predicted data serve as a valuable tool for researchers in the fields of medicinal chemistry and drug development, providing a benchmark for the structural confirmation of this promising heterocyclic scaffold. All protocols described herein represent self-validating systems for the empirical confirmation of these predictions.
References
-
MySkinRecipes. (n.d.). 1H-Pyrazolo[4,3-c]pyridin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
Chegg.com. (2020, October 15). Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[4,3-C]pyridin-4-amine. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromopyridine [13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved from [Link]
-
Scribd. (n.d.). 1H NMR Analysis of Compound 7. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridin-3-amine. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
General Procedures. (n.d.). 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]
-
Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
HETEROCYCLES. (2015, May 11). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[4,3-c]pyridin-4-amine [myskinrecipes.com]
- 2. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Pyrazolo[4,3-c]pyridines: Synthetic Architectures and Emerging Therapeutic Frontiers
Executive Summary: The Scaffold Less Traveled
In the crowded landscape of kinase-privileged heterocycles, the pyrazolo[4,3-c]pyridine scaffold represents a high-value, under-exploited chemical space. While its isomer, pyrazolo[3,4-b]pyridine (azaindazole), dominates patent literature for kinase inhibition (e.g., c-Met, TRK, CDK), the [4,3-c] isomer offers distinct vectoral geometries for substituent growth and novel intellectual property (IP) opportunities.
This technical guide dissects the pyrazolo[4,3-c]pyridine core, moving beyond basic literature summary to provide a blueprint for its synthesis, functionalization, and application in "scaffold hopping" campaigns. We focus on its validated utility in Trypanosomiasis (PEX14-PEX5 inhibition) , Carbonic Anhydrase (CA) modulation , and emerging kinase targeting .
Chemical Architecture & Electronic Profile
The pyrazolo[4,3-c]pyridine system fuses a biologically active pyrazole ring with a pyridine ring across the c-bond (C3–C4 of the pyridine).
Structural Nuances
Unlike the [3,4-b] isomer, where the pyridine nitrogen is adjacent to the ring fusion, the [4,3-c] isomer places the pyridine nitrogen at position 5. This alters the H-bond acceptor capability and the dipole moment, critically affecting binding modes in ATP pockets.
-
H-Bond Donor (HBD): N1 or N2 of the pyrazole (tautomer dependent).
-
H-Bond Acceptor (HBA): N5 (pyridine) and N2/N1 (pyrazole).
-
Vectoral Growth: Positions C3, C4, C6, and C7 offer exit vectors that are geometrically distinct from the [3,4-b] scaffold, allowing access to unique sub-pockets in protein targets.
Strategic Synthesis: From Bench to Scale
To ensure trustworthiness and reproducibility, we present two distinct synthetic strategies: a scalable classical condensation and a modern regioselective cyclization.
Protocol A: The Dienamine Condensation (Scalable)
This method is preferred for generating libraries with diverse substituents at the N5 and C7 positions. It relies on the reaction of dimethyl acetonedicarboxylate-derived dienamines with hydrazine or primary amines.
Mechanism: A [3+3] annulation where the pyridine ring is constructed onto a pyrazole precursor or vice-versa.
Step-by-Step Protocol:
-
Precursor Synthesis: React dimethyl acetonedicarboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the bis-enaminone (dienamine) intermediate.
-
Cyclization:
-
Dissolve the dienamine (1.0 equiv) in Methanol (0.5 M concentration).
-
Add the appropriate hydrazine derivative (1.1 equiv) or primary amine (if building the pyridine on a pyrazole core).
-
Critical Step: If using a hydrazine hydrochloride salt, add Triethylamine (1.2 equiv) to liberate the free base.
-
Reflux for 1–3 hours. Monitor via TLC (EtOAc/Hexane).
-
-
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold MeOH. If no precipitate forms, concentrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient).
Why this works: The "push-pull" nature of the enaminone makes it highly reactive toward binucleophiles like hydrazine, ensuring rapid and high-yielding cyclization.
Protocol B: N-Oxide Rearrangement (Regioselective)
For accessing C3-substituted derivatives, the cyclization of 3-acylpyridine N-oxide tosylhydrazones is a powerful modern approach.
Workflow:
-
Start with 3-acylpyridine N-oxide.[1]
-
Condense with tosylhydrazine to form the hydrazone.
-
Treat with an electrophilic additive (e.g., TsCl) and base.[1]
-
Result: Regioselective ring closure yields the pyrazolo[4,3-c]pyridine core, avoiding the formation of the [3,4-b] isomer which often competes in other routes.
Synthetic Logic Visualization
The following diagram illustrates the retrosynthetic logic for accessing this scaffold.
Figure 1: Retrosynthetic analysis comparing the Dienamine (Class A) and N-Oxide (Class B) routes.
Medicinal Chemistry & Validated Targets[1][2][3][4][5][6][7][8][9]
Infectious Disease: PEX14-PEX5 Inhibition
The most distinct biological validation for pyrazolo[4,3-c]pyridines lies in parasitology. This scaffold successfully disrupts the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma brucei (Sleeping Sickness) and Trypanosoma cruzi (Chagas Disease).
-
Mechanism: The glycosome is essential for the parasite's glucose metabolism. The pyrazolo[4,3-c]pyridine core mimics the PEX5 binding motif (WXXXF/Y), occupying the hydrophobic PEX14 pocket.
-
SAR Insight: The planarity of the fused system allows it to slide into the interface, while substituents at N1 and C3 interact with Phe35 and Phe52 residues of PEX14.
Oncology: Kinase Inhibition & Scaffold Hopping
While less common than [3,4-b], the [4,3-c] isomer acts as a bioisostere for ATP-competitive inhibitors.
-
Targets: c-Met, ERK/MAPK, and TRK pathways.
-
Design Strategy: The N5 pyridine nitrogen serves as a hinge binder (often via water-mediated bridges), while the pyrazole NH acts as a direct H-bond donor to the hinge region (e.g., Glu/Met residues).
-
Advantage: "Scaffold hopping" from [3,4-b] to [4,3-c] often improves solubility and metabolic stability profiles due to the altered pKa of the pyridine nitrogen.
Carbonic Anhydrase (CA) Inhibitors
Sulfonamide-functionalized pyrazolo[4,3-c]pyridines have shown nanomolar potency against human CA isoforms (hCA I, II, IX, XII).
-
Selectivity: Linker length between the scaffold and the sulfonamide moiety dictates selectivity between cytosolic (hCA I/II) and transmembrane (hCA IX) isoforms.
Quantitative Data Summary
The following table synthesizes potency data from key literature sources for rapid comparison.
| Target Class | Specific Target | Compound Example | Activity (IC50/Ki) | Mechanism | Source |
| Parasitology | T. brucei PEX14-PEX5 | Compound 29 (Hybrid) | Kd = 163 µM (NMR) | PPI Disruption | [8] |
| Metabolic | hCA I (Human) | Compound 1f | Ki = 6.4 nM | Hydrase Inhibition | [2, 5] |
| Metabolic | hCA II (Human) | Compound 1f | Ki = 7.1 nM | Hydrase Inhibition | [2, 5] |
| Oncology | c-Met Kinase | 4-Methyl-1H-derivs | Nanomolar range* | ATP Competition | [3, 7] |
| Bacterial | M. tb PtpB | Pyrazolo[4,3-c] deriv | IC50 = 14.4 µM | Phosphatase Inh. | [11] |
*Note: Exact nanomolar values for c-Met vary by specific substituent arrays; general range indicated.
Structure-Activity Relationship (SAR) Map
The diagram below visualizes the validated modification sites on the scaffold.
Figure 2: Validated SAR vectors. N1 modifies pharmacokinetics; C3 drives potency via hydrophobic interactions; N5 is the critical H-bond acceptor; C7 allows for selectivity tuning.
References
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Link
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Link
-
4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. BenchChem Application Notes. Link
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry. Link
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. Link
-
Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Link
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances. Link
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry. Link
-
Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Link
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Beilstein Journal of Organic Chemistry. Link
-
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. Link
Sources
Methodological & Application
Application Notes and Protocols: 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine in Medicinal Chemistry
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, formed by the fusion of pyrazole and pyridine rings, offers a versatile three-dimensional arrangement of nitrogen atoms and substitution points, making it an ideal framework for designing targeted therapeutics.[2] The various isomers, including the pyrazolo[4,3-c]pyridine core of our interest, provide distinct electronic and steric properties that can be exploited for selective interactions with biological targets.[2]
Derivatives of the broader pyrazolopyridine class have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[3][4][5][6] Furthermore, the adaptability of this scaffold has led to its exploration in other therapeutic areas, including infectious diseases.[7] This document provides a detailed guide for researchers on the potential medicinal chemistry applications of a specific, yet promising, derivative: 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine .
While specific data on this exact molecule is limited, by leveraging the extensive research on analogous pyrazolopyridine structures, we can outline robust protocols and strategic applications for its investigation as a lead compound in drug discovery programs. This guide is structured to provide both the conceptual framework and the practical, step-by-step methodologies for its synthesis, biological evaluation, and optimization.
Part 1: Potential Therapeutic Applications and Rationale
The presence of the bromine atom at the 7-position and an amine group at the 4-position on the pyrazolo[4,3-c]pyridine core suggests several avenues for medicinal chemistry exploration. The bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and probe structure-activity relationships (SAR). The 4-amino group is a key feature in many kinase inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.[8]
Application as a Kinase Inhibitor Scaffold
The pyrazolopyridine scaffold is a well-established ATP-competitive kinase inhibitor.[1] Numerous derivatives have been developed to target a range of kinases, including:
-
PIM-1 Kinase: Involved in cell survival and proliferation in various cancers.[3]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, with inhibitors showing promise in oncology.[4][8]
-
c-Met Kinase: A receptor tyrosine kinase implicated in tumor growth and metastasis.[5]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell signaling pathways controlling growth, proliferation, and survival.[6]
-
Epidermal Growth Factor Receptor (EGFR): A well-validated target in cancer therapy.[9]
-
Breast Tumor Kinase (BRK/PTK6): An oncogenic driver in several cancers.[10]
The 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine core can be envisioned as a starting point for the development of potent and selective kinase inhibitors. The 4-amino group can act as a hinge-binding motif, while the bromine at the 7-position can be replaced with various aryl or alkyl groups to explore interactions with other regions of the kinase active site.
Part 2: Synthetic Elaboration and Library Development
The successful application of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine as a medicinal chemistry scaffold hinges on the ability to synthetically modify it to generate a library of analogs. The bromine atom is a key functional group for such diversification.
Suzuki-Miyaura Cross-Coupling for C-7 Arylation/Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to replace the bromine atom at the 7-position with a variety of aryl or heteroaryl boronic acids or esters. This allows for the exploration of a wide range of substituents that can occupy different pockets within the target's active site.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 3: Biological Evaluation Protocols
Once a library of analogs has been synthesized, the next critical step is to evaluate their biological activity. The following protocols are designed to assess the potential of these compounds as kinase inhibitors and anti-tubercular agents.
In Vitro Kinase Inhibition Assays
A variety of commercially available in vitro kinase assay kits can be used to determine the inhibitory potency of the synthesized compounds against a panel of kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions according to the manufacturer's instructions.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at the recommended temperature for the specified time.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assays for Anticancer Activity
To assess the effect of the compounds on cancer cell viability and proliferation, standard cellular assays can be employed.
-
Cell Seeding: Seed cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.
Anti-Tubercular Activity Screening
Given the discovery of a pyrazolo[4,3-c]pyridine derivative with activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), it is worthwhile to screen the synthesized compounds for anti-tubercular activity.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain).
-
Inoculation and Incubation: Add the bacterial inoculum to the wells containing the test compounds. Incubate the plates at 37 °C.
-
Alamar Blue Addition: After a defined incubation period (typically 5-7 days), add Alamar Blue solution to each well.
-
Reading Results: Incubate for another 24 hours and visually assess the color change (blue to pink indicates bacterial growth). The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.
Part 4: Data Presentation and Visualization
Quantitative Data Summary
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | M. tuberculosis MIC (µg/mL) |
| Scaffold | e.g., PIM-1 | - | e.g., A549 | - | - |
| Analog 1 | |||||
| Analog 2 | |||||
| ... |
This table should be populated with experimental data as it is generated.
Experimental Workflow Visualization
Caption: ATP-competitive inhibition of a target kinase by a pyrazolopyridine derivative.
Conclusion and Future Directions
The 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic tractability of the 7-bromo position allows for the creation of diverse chemical libraries, and the inherent biological relevance of the pyrazolopyridine core provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, biological evaluation, and initial optimization of this compound and its analogs. Future work should focus on expanding the analog library, elucidating the specific molecular targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
- (No valid reference for this specific compound's detailed application was found in the initial search, hence the guide is based on the broader class of pyrazolopyridines.)
- Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights. (n.d.). PubMed.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023, April 25). RSC Publishing.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, September 12). (N/A).
- Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (2026, February 9). ASM Journals.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). (N/A).
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PubMed.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). (N/A).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24). ResearchGate.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). MDPI.
- 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1256821-58-5. (n.d.). Sigma-Aldrich.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2025, October 13). ResearchGate.
- 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine. (n.d.). Sigma-Aldrich.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 3). ResearchGate.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC.
- 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-. (2025, October 14). ChemicalBook.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (n.d.). PubMed.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). MDPI.
- A Review on Pyrazole chemical entity and Biological Activity. (2019, July 22). ResearchGate.
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine. (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dau.url.edu [dau.url.edu]
- 3. Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"derivatization of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine for SAR studies"
Application Note: Strategic Functionalization of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine for High-Throughput SAR
Introduction & Scaffold Utility
The 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Structurally isomeric to the widely utilized 7-azaindazoles, this fused bicyclic system functions as a bioisostere of adenine, capable of forming critical bidentate hydrogen bonds within the ATP-binding hinge region of kinases (e.g., ERK, CDK, and ATM pathways).
For SAR (Structure-Activity Relationship) studies, this molecule offers three distinct "diversity vectors" that allow medicinal chemists to probe the hydrophobic pocket, the solvent-exposed front, and the gatekeeper regions of the target protein.
Key Challenges addressed in this guide:
-
Regioselectivity: Controlling N1 vs. N2 alkylation on the pyrazole ring.
-
Catalyst Poisoning: Preventing the free exocyclic amine (C4-NH2) and the acidic pyrazole NH from sequestering Palladium (Pd) catalysts.
-
Solubility: Overcoming the high crystallinity and low solubility typical of planar amino-aza-heterocycles.
Structural Analysis & Vectorial Strategy
To maximize library generation efficiency, we apply a "Vectorial Functionalization" strategy.[1] This approach treats the molecule as a core with orthogonal reactive sites.
The Three Vectors:
-
Vector A (C7-Bromine): The primary handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This vector typically projects into the hydrophobic back-pocket or interacts with the gatekeeper residue.
-
Vector B (N1-Nitrogen): The site for physicochemical tuning. Alkylation here affects solubility (logD), permeability, and metabolic stability.
-
Vector C (C4-Amine): The hinge binder. While usually left as a free amine for H-bonding, it can be converted to amides or ureas to pick up additional interactions in the ribose binding pocket.
Visual Workflow: Vectorial Functionalization Map
Caption: Strategic workflow for orthogonal functionalization. Protection is the critical enabling step for high-yielding Pd-catalysis.
Detailed Experimental Protocols
Protocol A: Pre-requisite Protection (Essential)
Rationale: Direct coupling on the unprotected scaffold often results in low yields (<30%) due to catalyst coordination by the free amine and competitive deprotonation of the pyrazole NH. We recommend the Bis-Boc strategy or N1-THP protection .
Method (Bis-Boc Protection):
-
Reagents: Scaffold (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv), DMAP (0.1 equiv), Triethylamine (3.0 equiv).
-
Solvent: Anhydrous THF or DCM.
-
Procedure:
-
Suspend the scaffold in THF. Add Et₃N and DMAP.
-
Cool to 0°C. Dropwise add Boc₂O dissolved in THF.
-
Warm to RT and stir for 4–6 hours (Monitor by LCMS for conversion to Bis-Boc species).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Outcome: The N1,N4-di-Boc or N1,N-exocyclic-di-Boc derivative is obtained. This species is highly soluble in organic solvents and ideal for coupling.
-
Protocol B: C7-Suzuki-Miyaura Coupling (Aryl/Heteroaryl Insertion)
Rationale: This installs the hydrophobic tail. The 7-position is electronically deactivated compared to simple pyridines, requiring robust precatalysts.
Reaction Setup:
| Component | Equivalents | Role |
| Protected Substrate | 1.0 | Electrophile |
| Boronic Acid/Ester | 1.2 – 1.5 | Nucleophile (Diversity Element) |
| Catalyst | 0.05 (5 mol%) | Pd(dppf)Cl₂·DCM or XPhos Pd G3 |
| Base | 2.0 – 3.0 | K₂CO₃ (mild) or Cs₂CO₃ (fast) |
| Solvent System | [10:1] | 1,4-Dioxane : Water (Degassed) |
Step-by-Step:
-
Inert Atmosphere: Charge a microwave vial or pressure tube with the Protected Substrate, Boronic Acid, Base, and Catalyst. Seal and purge with Nitrogen/Argon (3 cycles).
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90–100°C for 2–4 hours (conventional heating) or 110°C for 30 mins (Microwave).
-
Monitoring: Check LCMS. The Boc groups usually remain intact under basic Suzuki conditions.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Critical Note: If using unprotected amine (not recommended but possible), switch catalyst to Pd-PEPPSI-IPr (5 mol%) and use K₃PO₄ as the base in n-Butanol at 110°C.
Protocol C: C7-Buchwald-Hartwig Amination
Rationale: To introduce solubilizing amine tails (e.g., morpholines, piperazines) directly onto the core.
Reaction Setup:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + BrettPhos or RuPhos (4 mol%). Note: BrettPhos is superior for primary amines; RuPhos for secondary amines.
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu. Warning: Strong bases may deprotonate the pyrazole if not protected.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Temp: 100°C sealed tube.
Protocol D: Global Deprotection
Rationale: Restoring the hinge-binding elements (free amines) for biological testing.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Dissolve the coupled product in the acid solution. Stir at RT for 1–2 hours.
-
Isolation: Evaporate volatiles. Neutralize with 7N NH₃ in MeOH or sat. NaHCO₃ to obtain the free base.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is usually required here to remove trace palladium and salts.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Protodebromination (SM loses Br, replaced by H) | Hydride source in reaction (often from solvent or excess base). | Switch solvent to Toluene/Water. Reduce reaction temp. Ensure anhydrous conditions if not using water-soluble bases. |
| Regioisomeric Mixtures (N1 vs N2 alkylation) | Steric/Electronic ambiguity of the pyrazole. | Use THP protection (thermodynamically favors N1). Perform alkylation before removing protection if N-substitution is the goal. |
| Stalled Conversion | Catalyst death (Pd black formation). | Add 1-5% additional ligand (e.g., XPhos). Switch to Pd-G4 precatalysts which activate more reliably. |
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the specific challenges of the oxidative addition step on the electron-rich amino-pyridine ring.
Caption: Simplified catalytic cycle highlighting the competitive coordination risk of the C4-amine.
References
-
Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry (RSC) Advances. (Provides the closest homology for vectorial functionalization strategies).
-
[Link]
-
-
Li, X., et al. (2024). "Aminative Suzuki–Miyaura coupling."[2] Science. (Advanced protocols for coupling amines and boronates, relevant for C7 diversification).
-
[Link]
-
-
Lovering, F., et al. (2016). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." Journal of Medicinal Chemistry. (Context for kinase inhibitor design using this scaffold).
-
[Link]
-
-
Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide.
-
[Link]
-
Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine and palladium catalysts before handling.
Sources
Troubleshooting & Optimization
Navigating the Purification of Pyrazolopyridine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of pyrazolopyridine derivatives. Drawing from established laboratory practices and scientific principles, this guide is designed to be a practical resource for optimizing your purification workflows.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of pyrazolopyridine derivatives, offering step-by-step guidance to resolve them.
Issue 1: Co-elution of Regioisomers During Column Chromatography
Question: I am struggling to separate regioisomers of my pyrazolopyridine derivative using flash column chromatography. What strategies can I employ for better separation?
Answer: The formation and subsequent separation of regioisomers are frequent challenges in the synthesis of pyrazolopyridines, particularly with unsymmetrical starting materials.[1] Here is a systematic approach to improving their separation by column chromatography:
-
Optimize the Mobile Phase: A gradient of hexane and ethyl acetate is a common starting point for many organic compounds, including pyrazolopyridine derivatives.[1] To enhance separation, a systematic optimization of the eluent system is recommended.
-
Start with a shallow gradient: Begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This can improve the differential migration of isomers on the stationary phase.
-
Introduce a third solvent: For particularly challenging separations, the addition of a small percentage of a third solvent, such as dichloromethane or methanol, can alter the selectivity of the chromatographic system.
-
Consider alternative solvent systems: Systems like chloroform/ethyl acetate can be effective for the purification of pyrazolopyridine derivatives.[2]
-
-
Select the Appropriate Stationary Phase: While silica gel is the most common choice, other stationary phases can offer different selectivities.[1]
-
Alumina (neutral or basic): For basic pyrazolopyridine derivatives, alumina can sometimes provide better separation and reduce tailing compared to silica gel.
-
Reverse-phase silica (C18): If the isomers have sufficient differences in hydrophobicity, reverse-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be highly effective.
-
-
Employ Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or to quickly identify the optimal solvent system, preparative TLC can be a valuable tool. The separation observed on a TLC plate can often be translated to column chromatography conditions.
Issue 2: Poor Solubility Hindering Recrystallization
Question: My pyrazolopyridine derivative has poor solubility in common recrystallization solvents, making purification difficult. What are my options?
Answer: Poor solubility is a known challenge for some pyrazole derivatives, influenced by factors like high molecular weight, strong intermolecular forces (e.g., hydrogen bonding), and crystal lattice energy.[3] Here are several techniques to overcome this issue:
-
Utilize a Binary Solvent System: This is a powerful technique for recrystallizing poorly soluble compounds.[3]
-
Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature.
-
While the solution is still hot, add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent turbidity. The two solvents must be miscible.[3]
-
Allow the solution to cool slowly. The gradual decrease in solubility should induce the formation of pure crystals.
-
-
Employ Hot Filtration: If your compound is sparingly soluble even at high temperatures, hot filtration can be used to remove insoluble impurities.[3]
-
Dissolve the compound in a minimal amount of a suitable hot solvent.
-
Quickly filter the hot solution to remove any undissolved material.
-
Allow the filtrate to cool and crystallize.
-
-
Explore Alternative Purification Methods: If recrystallization remains challenging, consider other purification techniques.
-
Column Chromatography: Even with low solubility, column chromatography can be an option. The crude product can be dissolved in a strong, polar solvent (like DMF or DMSO) and then adsorbed onto a small amount of silica gel before being loaded onto the column.[3]
-
Acid-Base Extraction: For pyrazolopyridine derivatives with basic nitrogen atoms, an acid-base extraction can be an effective purification step. Dissolving the crude material in an organic solvent and extracting with an aqueous acid will transfer the basic compound to the aqueous layer, leaving non-basic impurities behind. The pyrazolopyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Experimental Workflow: Purification of a Pyrazolopyridine Derivative
Below is a generalized workflow for the purification of a pyrazolopyridine derivative, incorporating both chromatography and recrystallization.
Caption: A typical purification workflow for pyrazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazolopyridine derivatives?
A1: The most prevalent methods for purifying pyrazolopyridine derivatives are flash column chromatography and recrystallization.[1] Flash chromatography, typically using silica gel with a hexane/ethyl acetate eluent system, is widely employed for separating products from reaction byproducts and unreacted starting materials.[1][4] Recrystallization from solvents like ethanol is also a common final purification step to obtain highly pure crystalline material.[5][6]
Q2: How can I effectively remove a catalyst from my pyrazolopyridine product?
A2: A proper aqueous work-up is crucial for removing catalysts and inorganic salts before further purification.[1] This often involves extracting the reaction mixture with an organic solvent (e.g., ethyl acetate or chloroform) and washing the organic layer with water and brine.[1][2] For certain catalysts, a wash with a specific aqueous solution, such as sodium bicarbonate (NaHCO3), may be necessary.[4] If the catalyst is still present, column chromatography is usually effective for its removal.
Q3: My purified pyrazolopyridine derivative appears as a viscous oil and is difficult to handle. What can I do?
A3: Some pyrazolopyridine derivatives have a tendency to exist as viscous oils, which can make handling and characterization challenging.[2] In such cases, attempting to induce crystallization is a good strategy. This can sometimes be achieved by dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent (like hexane) to precipitate the product. Storing the oil under high vacuum for an extended period can also sometimes lead to solidification.
Q4: Are there any specific safety precautions I should take when purifying pyrazolopyridine derivatives?
A4: As with any chemical synthesis and purification, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps should be performed in a well-ventilated fume hood. It is also important to consult the Safety Data Sheet (SDS) for all solvents and reagents used in the purification process.
Data Summary: Common Solvents in Pyrazolopyridine Purification
| Purification Technique | Common Solvents |
| Column Chromatography | Hexane/Ethyl Acetate, Chloroform/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Chloroform |
| Extraction | Ethyl Acetate, Chloroform, Dichloromethane |
This table summarizes common solvents used in the purification of pyrazolopyridine derivatives, as reported in the literature.[1][2][4][5] The optimal solvent system will depend on the specific properties of the target molecule.
Logical Relationship: Factors Influencing Purification Strategy
Caption: Key factors influencing the choice of purification strategy for pyrazolopyridine derivatives.
References
- Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (2007). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 12(4), 813-820.
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Loganathan, V., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2014). Preparation and Identification of some new Pyrazolopyrin derivatives and their Polymerizations study. Baghdad Science Journal, 11(2), 378-387.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10647-10657.
- Krasavin, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Pharmaceuticals, 14(11), 1145.
-
Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2021).
-
ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
- El-Gazzar, M. G., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13426-13438.
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
- Charris-Molina, E., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(3), 106.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
"common side reactions in pyrazolopyridine synthesis"
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Pyrazolopyridines are central to numerous therapeutic agents, but their synthesis is often plagued by challenges ranging from low yields to the formation of complex side products.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): General Issues
Q1: My pyrazolopyridine synthesis is suffering from very low yield. Where should I start troubleshooting?
A1: Low yields in multicomponent reactions for pyrazolopyridine synthesis are a frequent issue.[3] A systematic approach is crucial.
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can directly interfere with the reaction pathway or poison catalysts.[3]
-
Recommendation: Always ensure starting materials are of high purity. When in doubt, recrystallize or purify them before use. For instance, in syntheses starting from 5-aminopyrazoles, residual reagents from their synthesis can lead to unexpected side products.
-
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically influence reaction efficiency.
-
Catalyst: Many syntheses are acid- or base-catalyzed. Ensure the catalyst is active and used in the correct loading. In some cases, a catalyst-free approach under high temperatures (e.g., 100 °C) in a solvent-free condition can be effective.[3]
-
Solvent: The solvent not only affects solubility but can also influence reaction pathways. Acetic acid is a common solvent for cyclocondensations, but other options like DMF, ethanol, or even water can be optimal depending on the specific reaction.[3][4][5]
-
Temperature & Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive heating can cause degradation or side reactions. Microwave irradiation can sometimes reduce reaction times and improve yields.[4][6]
-
-
Atmosphere: Some intermediates, particularly dihydropyridine species, are sensitive to air. The final aromatization step often requires an oxidant (which can be atmospheric oxygen), but premature oxidation or degradation can be an issue.[1][5]
-
Recommendation: Consider running the initial condensation steps under an inert atmosphere (N₂ or Ar) and then introducing air or a mild oxidant if required for the final aromatization step.
-
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Guide: Specific Side Reactions
Issue 1: Formation of Undesired Regioisomers
Q2: I'm getting a mixture of two pyrazolopyridine isomers that are difficult to separate. How can I control the regioselectivity?
A2: The formation of regioisomers is one of the most significant challenges in pyrazolopyridine synthesis, especially when using unsymmetrical starting materials like a substituted aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound.[3][4][5] The final structure depends on which nitrogen of the aminopyrazole and which carbonyl of the biselectrophile participate in the key bond-forming steps.
Causality: Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[7]
-
Electronic Effects: The relative electrophilicity of the two carbonyl groups in a 1,3-dicarbonyl compound dictates the site of the initial nucleophilic attack by the aminopyrazole.[5]
-
Steric Hindrance: Bulky substituents on either the pyrazole or the dicarbonyl component can physically block one reaction pathway, favoring another.[7]
-
Solvent Effects: The solvent can dramatically influence the outcome. Standard solvents like ethanol often give poor selectivity.[8] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity by modulating the reactivity of the intermediates.[7][8]
-
Reaction pH: Under acidic or basic conditions, the protonation state and nucleophilicity of the reactants can change, altering the preferred reaction pathway.[7]
Caption: Divergent pathways leading to regioisomers.
Troubleshooting Strategies:
-
Solvent Modification: This is often the most effective first step. Switch from standard solvents like ethanol to a fluorinated alcohol like HFIP.[7][8]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, increasing the isomeric ratio.
-
Use of Pre-functionalized Substrates: Employing substrates where the difference in electrophilicity is more pronounced, such as β-enaminones or α-oxoketene acetals, can force the reaction down a single pathway.[7]
-
Separation: If optimization fails to yield a single isomer, careful column chromatography is the most common method for separation. A shallow gradient of hexane/ethyl acetate is a good starting point.[3]
| Solvent | Temperature (°C) | Typical Outcome | Reference |
| Ethanol | Reflux | Often yields regioisomeric mixtures | [8] |
| Acetic Acid | Reflux | Common for cyclocondensation, selectivity varies | [4] |
| HFIP | Room Temp | Dramatically increases regioselectivity | [7][8] |
| Water | 90-100 | Can be effective, especially in green chemistry protocols | [4][5] |
| Table 1. Impact of Solvent Choice on Regioselectivity in Pyrazolopyridine Synthesis. |
Issue 2: Dimerization of Aminopyrazole Starting Material
Q3: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my 5-aminopyrazole starting material. Why is this happening and how can I prevent it?
A2: Dimerization of 5-aminopyrazoles is a known side reaction, particularly under oxidative conditions, often promoted by metal catalysts like copper.[9] This occurs when the aminopyrazole acts as both a nucleophile and an electrophile (after activation), coupling with another molecule of itself instead of the intended reaction partner.
Causality: The reaction can proceed through various direct couplings, such as C-H/N-H, C-H/C-H, and N-H/N-H bond formations, leading to products like pyrazole-fused pyridazines or pyrazines.[9] In other cases, such as under Vilsmeier-Haack conditions (POCl₃/DMF), an unexpected dimerization can occur to form complex scaffolds like 3,3′-bipyrazolo[3,4-b]pyridines.
Troubleshooting Strategies:
-
Control of Stoichiometry and Addition Order: Add the aminopyrazole slowly to a mixture of the other reactants. This keeps the instantaneous concentration of the aminopyrazole low, favoring the desired intermolecular reaction over self-condensation.
-
Avoid Unnecessary Oxidants: If your reaction does not require an oxidative step, ensure it is run under an inert atmosphere (N₂ or Ar) to minimize air oxidation which can facilitate dimerization.
-
Re-evaluate Your Catalyst: If using a metal catalyst (e.g., Cu, Ru), it may be promoting the undesired C-H/N-H activation.[9][10] Consider switching to a metal-free protocol or a different metal that is less prone to this side reaction.
-
Protecting Groups: In some cases, transient protection of the amino group or an active C-H position on the pyrazole ring can prevent dimerization, though this adds steps to the overall synthesis.
Caption: Competing pathways of desired reaction vs. dimerization.
Issue 3: Unexpected Isomerization to a Different Heterocyclic Core
Q4: My spectral data (NMR, MS) doesn't match the expected pyrazolopyrimidine product. Instead, it seems I've formed a pyrazolo[3,4-b]pyridine. Is this possible?
A3: Yes, this is an unusual but documented side reaction. Certain substituted pyrazolopyrimidines can undergo a fascinating isomerization to the more stable pyrazolo[3,4-b]pyridine scaffold under specific conditions, typically aqueous base (e.g., NaOH) and heat (conventional or microwave).[11][12]
Causality: The ANRORC Mechanism This transformation proceeds through an A ddition of N ucleophile, R ing-O pening, and R ing-C losing (ANRORC) mechanism.[11][12]
-
Addition: A nucleophile (like OH⁻ from NaOH) attacks an electrophilic position on the pyrimidine ring.
-
Ring-Opening: This addition triggers the cleavage of the pyrimidine ring, forming a transient open-chain intermediate.
-
Ring-Closing: The intermediate then undergoes an intramolecular cyclization in a different orientation, followed by elimination (e.g., of water), to form the thermodynamically more stable pyrazolo[3,4-b]pyridine ring system.
This is a powerful reminder that reaction conditions can lead to profound structural rearrangements. If you are performing a reaction on a pyrazolopyrimidine core in the presence of a strong nucleophile, be aware of this potential isomerization pathway.
Optimized Experimental Protocol
Protocol 1: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is a general guideline for a one-pot, three-component reaction, which is a common strategy for building the pyrazolopyridine core.[3][13]
Materials:
-
Aldehyde (1.0 mmol)
-
5-Aminopyrazole derivative (1.0 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl acetoacetate) (1.0 mmol)
-
Catalyst (e.g., 20 mg of a suitable acid/base catalyst, or catalyst-free)[3]
-
Solvent (e.g., Ethanol, or solvent-free conditions)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), 5-aminopyrazole derivative (1.0 mmol), active methylene compound (1.0 mmol), and the catalyst.
-
If running solvent-free, ensure the reactants are well-mixed. If using a solvent, add 5-10 mL of ethanol.
-
Stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product is typically isolated by recrystallization from a suitable solvent (e.g., ethanol) or purified by flash column chromatography.[3][13]
References
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
-
Gomez, J. L., et al. (n.d.). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. Available at: [Link]
-
Das, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Corberan, R., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Marjani, A. P., et al. (2015). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]
-
Grokipedia. (n.d.). Pyrazolopyridines. Grokipedia. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
-
ResearchGate. (n.d.). Scheme 6: Plausible pathway for the dimerization of pyrazolopyrimidine 8 into macrocycle 5. ResearchGate. Available at: [Link]
-
Diaz-Alvarez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Charris-Molina, E. A., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]
-
Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]
-
Charris-Molina, E. A., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. Available at: [Link]
-
Diaz-Alvarez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available at: [Link]
-
Bou-Salah, L., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. PMC. Available at: [Link]
-
Ovid. (n.d.). Pyrazolopyridine : Chemical Biology and Drug Design. Ovid. Available at: [Link]
-
Charris-Molina, E. A., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dau.url.edu [dau.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Pyrazolopyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine compounds. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting challenges encountered during the investigation of pyrazolopyridine degradation pathways. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, compliant, and yield meaningful results.
Frequently Asked Questions (FAQs)
This section addresses common queries ranging from regulatory fundamentals to specific experimental and analytical challenges.
Part 1: General Concepts & Regulatory Context
Q1: Why is studying the degradation of pyrazolopyridine compounds so critical in drug development?
A1: Understanding the degradation pathways of pyrazolopyridine-based Active Pharmaceutical Ingredients (APIs) is fundamental for ensuring patient safety, drug efficacy, and regulatory compliance.[1][2] The key objectives are:
-
Identify Potential Toxicants: Degradation products can have different pharmacological or toxicological profiles than the parent drug. Identifying and characterizing them is essential for safety assessment.[1]
-
Ensure Product Stability & Shelf Life: Knowledge of how a molecule degrades under various environmental conditions (e.g., temperature, humidity, light) helps in developing stable formulations, selecting appropriate packaging, and establishing a reliable shelf life or retest period.[1][3][4]
-
Develop Stability-Indicating Methods: A crucial requirement is the development of analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the amount of the API without interference from impurities or degradation products.[1][5] Forced degradation studies are the primary tool used to generate these degradants and prove the method is "stability-indicating".[6][7][8]
Q2: What are "forced degradation" or "stress testing" studies, and what are the regulatory expectations?
A2: Forced degradation studies are experiments that intentionally expose a drug substance to stress conditions more severe than accelerated stability testing to generate its degradation products.[6][9] These studies are mandated by regulatory bodies and described in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[2][3]
The primary goal is not to completely destroy the drug but to achieve a target degradation of approximately 5-20%.[3][10] This range provides enough degradation products for detection and characterization without making the sample unanalyzable.[10] Key stress conditions stipulated by the ICH include hydrolysis, oxidation, photolysis, and thermal stress.[2][3][4]
Part 2: Pyrazolopyridine-Specific Degradation Pathways
Q3: What are the most common degradation pathways for the pyrazolopyridine scaffold?
A3: The pyrazolopyridine nucleus, being a fused heterocyclic system rich in nitrogen, is susceptible to several degradation pathways. While the specific pathway is highly dependent on the substituents attached to the core, the most common routes are:
-
Hydrolysis: This is a major pathway, especially if the compound has hydrolyzable functional groups like esters, amides, or imines attached to the pyrazolopyridine core. The reaction is heavily influenced by pH.[2][11] For instance, an ester side chain will readily hydrolyze to a carboxylic acid under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in both the pyrazole and pyridine rings are potential sites for oxidation, which can lead to the formation of N-oxides.[12][13] This is a common degradation pathway for many nitrogen-containing heterocyclic drugs. The reaction can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[12][14]
-
Photolysis: Exposure to UV or visible light can induce photodegradation.[1][15] The pyrazolopyridine ring system contains chromophores that can absorb light energy, leading to bond cleavage, rearrangement, or reaction with other molecules. The specific products depend on the wavelength of light and the chemical environment.[15][16]
Below is a diagram illustrating hypothetical degradation pathways for a generic substituted pyrazolopyridine.
Caption: Hypothetical hydrolytic and oxidative degradation pathways.
Part 3: Experimental Design & Protocols
Q4: How do I set up a standard forced degradation study for a new pyrazolopyridine compound?
A4: A systematic approach is crucial. You should test each stress condition separately and include a control sample (unstressed) for comparison. The following protocol is a standard starting point, but concentrations and exposure times may need to be optimized to achieve the target 5-20% degradation.[3][17]
Protocol: General Forced Degradation Study
-
Preparation: Prepare a stock solution of your pyrazolopyridine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).[17]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 2, 6, 12, 24 hours). After exposure, cool and neutralize with an equivalent amount of 0.1 M NaOH.[8][17]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a set time. After exposure, cool and neutralize with an equivalent amount of 0.1 M HCl.[8][17]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time, protected from light.[9]
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a set time. Also, test a solution of the drug under thermal stress.[1]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Dilute all stressed and control samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC-UV method. LC-MS is used for identifying the mass of the degradation products to aid in structure elucidation.[18][19]
The workflow for these studies can be visualized as follows:
Caption: General workflow for a forced degradation study.
Part 4: Analytical Troubleshooting
Q5: My HPLC chromatogram shows poor peak shape (fronting, tailing, or split peaks) after analyzing my degradation samples. What are the common causes and solutions?
A5: Poor peak shape is a common issue, especially with complex samples from degradation studies. The cause can often be traced to the sample itself, the mobile phase, or the column.
Common Causes & Solutions for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column Overload: Injecting too much sample. | 1. Reduce the injection volume or dilute the sample. |
| 2. Secondary Interactions: Silanol interactions with basic compounds. | 2. Lower the mobile phase pH (if compound is basic) or add a competitor like triethylamine (0.1%). Use a base-deactivated column.[20] | |
| 3. Column Void/Contamination: A void at the column inlet or frit contamination. | 3. Reverse-flush the column. If that fails, replace the column. Use a guard column to protect the analytical column.[21][22] | |
| Peak Fronting | 1. Sample Solvent Incompatibility: Sample dissolved in a solvent much stronger than the mobile phase. | 1. Whenever possible, dissolve the sample in the mobile phase. If not possible, use the weakest solvent that provides adequate solubility.[23][24] |
| 2. Column Overload: Severe concentration overload. | 2. Dilute the sample significantly. | |
| Split Peaks | 1. Partially Clogged Frit: Contamination at the head of the column. | 1. Reverse-flush the column. If the problem persists, the column may need replacement.[21] |
| 2. Sample Solvent Effect: Sample dissolved in a strong, non-miscible solvent. | 2. Ensure the sample solvent is fully miscible with the mobile phase and is weaker in elution strength.[23][24] | |
| 3. Column Void: A channel or void has formed in the column packing. | 3. Replace the column. Avoid sudden pressure shocks.[21] |
Here is a troubleshooting decision tree to help diagnose peak shape issues:
Caption: Decision tree for troubleshooting HPLC peak shape.
Q6: I am using LC-MS to identify degradants, but I'm seeing significant ion suppression. How can I mitigate this?
A6: Ion suppression is a common challenge in LC-MS where components of the sample matrix or mobile phase interfere with the ionization of the target analyte, leading to a decreased signal.[25] This is particularly problematic in forced degradation studies where high concentrations of buffers, acids, or bases are present.
Strategies to Overcome Ion Suppression:
-
Improve Chromatographic Separation: The best solution is to chromatographically separate the interfering species from your analyte. Ensure your degradants are not co-eluting with high concentrations of salts or excipients.[25]
-
Sample Preparation: Use a solid-phase extraction (SPE) method to clean up your samples before injection. This can effectively remove salts and other matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components below the threshold where they cause significant suppression.
-
Change Ionization Source/Mode: If you are using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Optimize Mobile Phase: Avoid non-volatile buffers like phosphate. Use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium formate/acetate.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- ICH GUIDELINES: STRESS DEGRAD
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023, November 28). SelectScience.
- The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formul
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.).
- Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.).
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
- Forced Degradation – A Review. (2022, November 30).
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
- Forced degradation studies. (2016, December 14). MedCrave online.
- Stability Indicating Forced Degrad
- stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- View of Photolytic And Mass Spectrometric Reactivity Of Pyrazolidine Drugs. (n.d.).
- (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.).
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). IJRPR.
- Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28).
- Studies on photodegradation process of psychotropic drugs: a review. (2016, September 30). PMC.
- Technical Support Center: Degradation Pathways of Substituted Pyridines. (n.d.). Benchchem.
- B Pharmacy 4th Semester Syllabus. (n.d.). Carewell Pharma.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). PubMed.
- Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (n.d.). PubMed.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.).
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.).
- Studies on photodegradation process of psychotropic drugs: a review. (2025, August 6).
- Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (n.d.). PubMed.
- Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (2025, August 9).
- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (n.d.). PubMed.
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. (n.d.). BioKB.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Trends in Analytical chemistry. (n.d.). CONICET.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). MDPI.
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. (n.d.). JOCPR.
- Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023, September 16). Asian Journal of Pharmaceutical and Clinical Research.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC.
- (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16).
- Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). (n.d.). PubMed.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. rjptonline.org [rjptonline.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ijper.org [ijper.org]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 16. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 21. realab.ua [realab.ua]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 25. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Palladium Catalyst Removal from Pyrazolopyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from pyrazolopyridine reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical logic to empower you to make informed decisions in your laboratory work.
The synthesis of pyrazolopyridines, core scaffolds in many pharmaceutical agents, often relies on powerful palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] While indispensable for forming key C-C and C-N bonds, residual palladium in the final Active Pharmaceutical Ingredient (API) is a significant concern due to its potential toxicity and impact on drug stability.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities, making effective palladium removal a critical, non-negotiable step in process development.[4][5]
This guide is structured to address your challenges, from common queries to complex troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level questions researchers face.
Q1: Why is removing palladium so critical after my pyrazolopyridine synthesis?
Palladium removal is essential for three primary reasons:
-
Patient Safety & Regulatory Compliance: Palladium is a heavy metal with documented toxic effects.[3] Global regulatory agencies, through guidelines like ICH Q3D, mandate strict limits for elemental impurities in all drug products to ensure patient safety. For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API, depending on the daily dosage.[4][6][7]
-
Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with subsequent synthetic steps, leading to unintended side reactions, yield loss, and the formation of complex impurity profiles that are difficult to remove.
-
Product Stability and Shelf-Life: The presence of residual metals can degrade the final API over time, affecting its stability, efficacy, and shelf-life.
Q2: What are the main methods for palladium removal, and how do they work?
Palladium removal strategies can be broadly categorized into four main types, each with a distinct mechanism:
| Method | Mechanism of Action | Pros | Cons |
| Filtration | Physical separation of insoluble, heterogeneous Pd(0) particles (often appearing as a black precipitate). Typically performed using a pad of diatomaceous earth (Celite).[8][9] | Simple, fast, and inexpensive for removing bulk palladium black. | Ineffective against soluble or colloidal palladium species, which often remain in the filtrate.[10] |
| Adsorption (Scavenging) | Chemical or physical binding of soluble palladium species onto a solid support with high surface area. Common adsorbents include activated carbon and functionalized silica gels.[11][12] | Highly effective for soluble Pd. A wide variety of scavengers are available for different needs.[13] | Can sometimes lead to product loss through co-adsorption. Requires screening to find the optimal scavenger.[10] |
| Chromatography | Separation based on differential adsorption of the product and palladium species onto a stationary phase (e.g., silica gel).[8][9] | Can remove palladium and other process impurities simultaneously. | Can be solvent-intensive and may not be cost-effective for large-scale operations. Some Pd complexes can streak on the column. |
| Crystallization | Purification of the desired compound by precipitation from a solution, leaving impurities (including palladium) behind in the mother liquor. | Can be highly effective for achieving very low Pd levels in the final step. | May concentrate palladium within the crystal lattice in some cases. Product yield can be variable.[14] |
Q3: My pyrazolopyridine product is highly polar. How does this affect my choice of palladium removal method?
The polarity of your product is a critical consideration. Pyrazolopyridine scaffolds contain nitrogen atoms that can act as ligands, forming stable, soluble complexes with palladium.[10] This often makes simple filtration through Celite insufficient.
For polar compounds:
-
Scavengers are often the best choice. Thiol- or amine-functionalized silica scavengers are particularly effective as they form strong bonds with palladium, pulling it out of solution.[15][16]
-
Activated carbon can be effective, but its non-specific nature may lead to significant product loss due to the adsorption of your polar compound.[11] A screening study to measure product loss is highly recommended.
-
Reverse-phase chromatography might be more suitable than normal-phase if your compound is highly polar.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Problem 1: My reaction mixture is black/gray, but the palladium level is still high after Celite filtration.
Q: I ran my Suzuki coupling and the mixture turned black. I filtered it through a thick Celite pad, but my ICP-MS analysis shows I still have >500 ppm of palladium. What's happening?
A: This is a classic scenario indicating the presence of both insoluble and soluble palladium species. The black precipitate is likely palladium(0) metal, which is effectively captured by Celite.[8] However, a significant amount of palladium often remains in the solution as soluble Pd(II) complexes or fine colloidal nanoparticles that pass through the filter aid. The nitrogen atoms in your pyrazolopyridine core can chelate with palladium, enhancing its solubility in the organic phase.
Troubleshooting Workflow: From Filtration to Scavenging
// Node Definitions start [label="Reaction Work-up\n(Black/Gray Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; celite [label="Step 1: Celite Filtration\n(Removes bulk Pd(0))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; icp_check1 [label="Analyze Filtrate\n(ICP-MS or AAS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; scavenger [label="Step 2: Scavenger Treatment\n(e.g., Thiol-Silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; icp_check2 [label="Analyze Final Solution\n(ICP-MS or AAS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Palladium < 10 ppm\n(Proceed to Isolation)", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; fail [label="Palladium > 10 ppm\n(Re-evaluate Scavenger)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges start -> celite; celite -> icp_check1; icp_check1 -> scavenger [label=" Pd > 10 ppm "]; icp_check1 -> pass [label=" Pd < 10 ppm\n(Unlikely)"]; scavenger -> icp_check2; icp_check2 -> pass [label=" Success "]; icp_check2 -> fail [label=" Failure "]; } dot
Caption: Troubleshooting workflow for high palladium levels post-filtration.
Recommended Protocol: Thiol-Based Scavenging
Thiol-functionalized silica is highly effective because the soft sulfur atom has a strong affinity for the soft palladium metal center (a classic example of Hard and Soft Acids and Bases theory).[17]
-
Preparation: After filtering your reaction mixture through Celite, concentrate the filtrate to obtain a crude oil or solid.
-
Re-dissolution: Dissolve the crude material in a suitable solvent (e.g., Toluene, THF, Acetonitrile) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, Biotage MP-Thiol). Start with 3-5 weight equivalents relative to the theoretical amount of palladium used in the reaction.
-
Stirring: Stir the slurry at a moderately elevated temperature (e.g., 40-60 °C) for 4-12 hours. Higher temperatures and longer times can improve efficiency but should be balanced against potential product degradation.
-
Filtration: Allow the mixture to cool to room temperature and filter to remove the scavenger. Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and the wash, then submit a sample for ICP-MS analysis to confirm the final palladium concentration.
Problem 2: My chosen scavenger isn't working effectively, or I'm losing too much product.
Q: I used activated carbon, and while it removed the palladium, my product yield dropped by 30%. When I tried a thiol scavenger, the palladium levels were still around 50 ppm. What are my options?
A: This situation requires a more systematic approach to scavenger selection and optimization. Not all scavengers are created equal, and their performance is highly dependent on the specific substrate, solvent, and palladium species present.
Causality Analysis:
-
Product Loss on Carbon: Activated carbon is a broad-spectrum adsorbent with a high surface area. Its porous structure can trap your pyrazolopyridine product, especially if the product is planar or has functional groups that interact with the carbon surface.[11]
-
Ineffective Thiol Scavenging: This can happen for several reasons:
-
Steric Hindrance: Your pyrazolopyridine-palladium complex might be sterically bulky, preventing the palladium center from accessing the functional groups on the scavenger.
-
Insufficient Equivalents or Time: The kinetics of scavenging can be slow; you may need more scavenger or a longer treatment time.
-
Wrong Scavenger Type: While thiols are a good starting point, some palladium complexes are more effectively captured by amine-based or multi-dentate scavengers.[15]
-
Decision Tree for Scavenger Optimization
// Node Definitions start [label="Initial Scavenging Fails\n(High Pd or Low Yield)", fillcolor="#F1F3F4", fontcolor="#202124"]; yield_issue [label="Problem: High Product Loss\n(e.g., with Carbon)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_issue [label="Problem: Ineffective Pd Removal\n(e.g., with Thiol)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
solution_yield1 [label="Switch to more selective scavenger\n(e.g., Functionalized Silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_yield2 [label="Reduce scavenger loading &\nperform post-wash", fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_pd1 [label="Increase scavenger eq. & time/temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_pd2 [label="Screen different scavengers\n(Amine, Thiourea, TMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_pd3 [label="Change solvent to improve kinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> yield_issue; start -> pd_issue;
yield_issue -> solution_yield1 [label="Primary Action"]; yield_issue -> solution_yield2 [label="Optimization"];
pd_issue -> solution_pd1 [label="First Step"]; pd_issue -> solution_pd2 [label="If still high"]; pd_issue -> solution_pd3 [label="Alternative"]; } dot
Caption: Decision tree for optimizing the palladium scavenging process.
Scavenger Screening Protocol
To de-risk your process, perform a small-scale parallel screen of different scavengers.
-
Prepare Stock Solution: Create a stock solution of your crude, palladium-containing pyrazolopyridine in a suitable solvent.
-
Aliquot: In separate vials, place equal volumes of the stock solution.
-
Add Scavengers: To each vial, add a different scavenger. Include a variety of types and suppliers. Good candidates to screen include:
-
Incubate: Seal the vials and stir them under identical conditions (e.g., 50 °C for 6 hours).
-
Sample and Analyze: After incubation, filter each sample and analyze the filtrate for both palladium concentration (by ICP-MS) and product concentration (by HPLC or UPLC) to assess both removal efficiency and product loss.
This data-driven approach will allow you to select the optimal scavenger that provides the best balance of palladium removal and product recovery for your specific pyrazolopyridine system.
References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online] Available at: [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online] Available at: [Link]
-
Reddit r/Chempros. (2025). Your trick to remove residual palladium. [Online] Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Online] Available at: [Link]
- Caporusso, A.M., et al. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
-
ResearchGate. (2025). Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. [Online] Available at: [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Online] Available at: [Link]
-
SciSpace. (2021). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Online] Available at: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Online] Available at: [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Online] Available at: [Link]
-
Wikipedia. Palladium on carbon. [Online] Available at: [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Online] Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Online] Available at: [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Online] Available at: [Link]
-
Lim, J.S., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Online] Available at: [Link]
-
ResearchGate. (2025). Immobilization of NHC-Bearing Palladium Catalysts on Polyvinylpyridine; Applications in Suzuki-Miyaura and Hartwig-Buchwald Reactions under Batch and Continuous-Flow Conditions. [Online] Available at: [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Online] Available at: [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Online] Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Online] Available at: [Link]
-
MDPI. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. [Online] Available at: [Link]
-
ResearchGate. (2025). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Online] Available at: [Link]
-
ECA Academy. (2015). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! [Online] Available at: [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Online] Available at: [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Online] Available at: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. database.ich.org [database.ich.org]
- 6. onyxipca.com [onyxipca.com]
- 7. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. spinchem.com [spinchem.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
Advanced Characterization & Optimization of Substituted Pyrazolo[3,4-b]pyridines
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary: The Case for Scaffold Hopping
In modern kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a superior bioisostere to the traditional indole and purine pharmacophores. While indoles (e.g., Sunitinib) and purines (ATP) are ubiquitous, they often suffer from metabolic liability and limited solubility.
The pyrazolo[3,4-b]pyridine core offers two distinct advantages:
-
Enhanced Solubility: The additional nitrogen in the pyridine ring acts as a hydrogen bond acceptor, lowering LogP and improving aqueous solubility compared to the indole equivalents.
-
Tunable Selectivity: The scaffold allows for precise vector positioning at the N1, C3, and C6 positions, facilitating access to the hydrophobic back pocket of kinase domains (e.g., TRKA, TBK1) with higher specificity than promiscuous purine analogs.
This guide details the structural validation (specifically the N1 vs. N2 regiochemistry challenge) and comparative biological performance of this scaffold.
Structural Characterization: The Regioisomer Challenge
The synthesis of substituted pyrazolopyridines, typically via the condensation of 5-aminopyrazoles with
The Problem: N1 vs. N2 Tautomerism
During synthesis, alkylation can occur at either the N1 or N2 position of the pyrazole ring. N1-isomers are generally thermodynamically preferred and biologically active (mimicking the N9 of purines), while N2-isomers are often inactive byproducts. Misidentification of these isomers leads to erroneous SAR (Structure-Activity Relationship) data.
Validated Characterization Protocol
Standard 1D NMR is often insufficient due to overlapping signals. The following self-validating protocol is required:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
N1-Isomer: Strong NOE cross-peak observed between the N-alkyl protons and the C7-H (pyridine ring) or C3 substituent.
-
N2-Isomer: NOE observed between N-alkyl protons and C3 substituent, but absence of interaction with the pyridine ring protons.
-
-
HMBC:
-
This is the definitive method. The N1 nitrogen typically resonates upfield (~-180 ppm relative to nitromethane) compared to N2. Cross-peaks from the alkyl protons to the specific nitrogen provide unambiguous assignment.
-
-
X-Ray Crystallography:
-
Required for lead compounds to confirm the planar conformation and hydrogen bonding network within the ATP binding pocket.
-
Visualization: Synthesis & Regiochemical Logic
Figure 1: Synthetic workflow highlighting the divergence of N1/N2 regioisomers and the critical validation checkpoints required to ensure the isolation of the bioactive N1 species.
Comparative Performance Analysis
To demonstrate the efficacy of pyrazolo[3,4-b]pyridines, we compare specific derivatives against standard clinical inhibitors (e.g., Erlotinib) and alternative scaffolds.[1]
Table 1: Biological Potency & Selectivity Profile
Data aggregated from recent kinase inhibitor studies (e.g., TRKA and TBK1 inhibition).
| Compound ID | Scaffold Type | Target Kinase | IC | Selectivity Note | Ref |
| Compound 15y | Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | High selectivity vs. IKK | [1] |
| BX795 | Aminopyrimidine | TBK1 | 7.1 | Moderate off-target effects | [1] |
| Compound C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56.0 | Pan-TRK inhibitor; Low CYP inhibition | [2] |
| Entrectinib | Indazole | TRKA | 1.0 | Clinical Standard; High potency | [2] |
| Compound 8a | Pyrano-pyridine | EGFR | 1210 | Lower potency than Erlotinib | [3] |
| Erlotinib | Quinazoline | EGFR | 180 | Clinical Standard | [3] |
Analysis:
-
Potency: The pyrazolo[3,4-b]pyridine derivative 15y demonstrates picomolar potency (0.2 nM) against TBK1, significantly outperforming the standard BX795. This validates the scaffold's ability to form tight binding interactions in the ATP pocket.
-
Selectivity: Unlike quinazolines (Erlotinib), which are often promiscuous, substituted pyrazolopyridines (like C03 ) can be tuned for specific sub-families (e.g., TRK vs. FAK) by modifying the C3-aryl substituent.
Physicochemical Advantage
-
Solubility: Pyrazolo[3,4-b]pyridines typically exhibit 2-5x higher aqueous solubility than their Indole analogs due to the pyridine nitrogen (
) acting as a hydrogen bond acceptor at physiological pH. -
Metabolic Stability: The scaffold is resistant to oxidative metabolism compared to the electron-rich indole ring, which is prone to oxidation at the C2/C3 positions.
Experimental Protocols
A. Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives (One-Pot Method)
Context: This method minimizes isolation steps and maximizes yield of the fused ring system.
-
Reagents: 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq), 4-substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq).
-
Catalyst: Cerium(IV) ammonium nitrate (CAN) or ZrCl
(10 mol%). -
Solvent: Ethanol (reflux).[2]
-
Procedure:
-
Dissolve reactants in ethanol.
-
Add catalyst and reflux for 3–5 hours (monitor via TLC).
-
Cool to room temperature. The product typically precipitates.
-
Purification: Recrystallize from ethanol/DMF.
-
Yield: Expect 85–92%.
-
B. In Vitro Kinase Inhibition Assay (TRK/TBK1)
Context: Radiometric assays are preferred for "Gold Standard" IC50 determination over fluorescence methods to avoid interference from the autofluorescent heterocyclic compounds.
-
Preparation: Prepare 10-point serial dilutions of the pyrazolopyridine derivative in DMSO (Final DMSO < 1%).
-
Reaction Mix: Combine Recombinant Kinase (e.g., TRKA, 5 nM), Peptide Substrate (Poly Glu:Tyr), and reaction buffer (HEPES pH 7.5, MgCl
, MnCl ). -
Initiation: Add ATP (at
concentration) spiked with -ATP. -
Incubation: 30 minutes at 30°C.
-
Termination: Add phosphoric acid (3%).
-
Detection: Spot onto P81 phosphocellulose filter paper, wash 3x with phosphoric acid, and count via liquid scintillation.
-
Calculation: Fit data to the sigmoidal dose-response equation (Variable Slope) to determine IC
.
Mechanism of Action: Kinase Signaling Pathway
The following diagram illustrates the downstream effects of TRK inhibition by pyrazolopyridine derivatives (e.g., Compound C03) in a cancer cell model.
Figure 2: Signal transduction pathway of Tropomyosin Receptor Kinase (TRK). The pyrazolopyridine inhibitor acts as an ATP-competitive antagonist, blocking the phosphorylation cascade (Ras-Raf-MEK-ERK) preventing cancer cell proliferation.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][3][4][5]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry (2021). URL:[Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Source: Future Medicinal Chemistry (2024).[1] URL:[Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[6] URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (2022).[3][4][5][7][8][9] URL:[Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dau.url.edu [dau.url.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis: Pyrazolopyridine Analogs in Drug Discovery
Executive Summary: The Privileged Scaffold
The pyrazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including phosphodiesterases (PDEs), kinases (CDKs, c-Met, B-Raf), and G-protein coupled receptors.
This guide provides an objective, data-driven comparison of two primary isomeric forms—Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyridine —evaluating their potency against industry-standard benchmarks. We analyze specific case studies in PDE4 inhibition (inflammatory disease) and Kinase inhibition (oncology), supported by experimental protocols and Structure-Activity Relationship (SAR) logic.
Structural Classes & SAR Logic
The potency of pyrazolopyridine analogs is dictated by the specific fusion of the pyrazole and pyridine rings, which alters the electronic distribution and hydrogen-bonding capabilities of the core.
The Two Dominant Isomers
-
Pyrazolo[3,4-b]pyridine: Characterized by a pyridine ring fused to the c-side of a pyrazole.[1] Highly effective as an ATP-mimetic in kinase pockets and cAMP-mimetic in PDE active sites.
-
Pyrazolo[1,5-a]pyridine: Features a bridgehead nitrogen.[1] Often utilized to enforce specific conformational constraints in type I/II kinase inhibitors.
Visualization: SAR Decision Matrix
The following diagram illustrates the critical substitution points for optimizing potency and metabolic stability in the Pyrazolo[3,4-b]pyridine scaffold.
Caption: SAR optimization logic for Pyrazolo[3,4-b]pyridine. C5 substitution is the primary driver for potency, while N1 modulation addresses pharmacokinetic liabilities.
Case Study A: PDE4 Inhibition (Inflammation/COPD)
Phosphodiesterase 4 (PDE4) inhibitors are critical for treating COPD and asthma. The Pyrazolo[3,4-b]pyridine scaffold has emerged as a potent alternative to the benchmark drug Roflumilast , offering improved selectivity against the emetic side effects associated with PDE4 inhibition.
Comparative Potency Data
The table below compares optimized Pyrazolo[3,4-b]pyridine analogs against standard PDE4 inhibitors.
| Compound ID | Scaffold Class | Target | IC50 (nM) | Selectivity (vs PDE4D) | Reference |
| Compound 20a | Pyrazolo[3,4-b]pyridine | PDE4B | 0.3 nM | >100-fold | [1] |
| Roflumilast | Benzamide (Standard) | PDE4B | 0.8 nM | ~1-fold | [2] |
| Rolipram | Pyrrolidinone (Standard) | PDE4B | 250 nM | Low | [2] |
| Compound 16 | 5-Heterocycle Analog | PDE4B | <1.0 nM | High | [3] |
Analysis:
-
Potency: Compound 20a demonstrates superior potency (0.3 nM) compared to Roflumilast (0.8 nM).
-
Mechanism: Crystallography reveals the N1-substituent occupies a hydrophobic pocket distinct from the Rolipram binding site, while the C5-heterocycle interacts with the invariant glutamine (Gln369), mimicking the cAMP phosphate group.
Case Study B: Kinase Inhibition (Oncology)
In oncology, pyrazolopyridines are designed to compete with ATP.[2] We examine their performance against c-Met (Hepatocellular carcinoma) and CDK2 (Cell cycle regulation).
c-Met Inhibition: Thioxo-Analogs vs. Cabozantinib
Recent studies (2023) synthesized thioxopyrazolo[3,4-b]pyridines (Compounds 5a/5b) and compared them to Cabozantinib.[3]
| Compound | Scaffold | Target | IC50 (nM) | Cell Line (HepG2) IC50 | Reference |
| Compound 5a | Thioxopyrazolo[3,4-b]pyridine | c-Met | 4.27 nM | 3.42 µM | [4] |
| Cabozantinib | Quinoline (Standard) | c-Met | 5.38 nM | ~5-8 µM | [4] |
| Erlotinib | Quinazoline (Control) | EGFR | >1000 nM | 8.19 µM | [4] |
Key Insight: The pyrazolopyridine derivative 5a is equipotent or slightly superior to Cabozantinib in enzymatic assays and demonstrates 2.4-fold higher potency in HepG2 cellular assays compared to Erlotinib.
CDK2 Inhibition: Pyrazolo[3,4-b]pyridine vs. Roscovitine
CDK2 is a validated target for proliferative diseases.
-
Compound 4: IC50 = 0.24 µM [4]
-
Roscovitine (Standard): IC50 = 0.39 µM
-
Result: The optimized pyrazolopyridine analog shows a ~1.6-fold improvement in potency over the clinical candidate Roscovitine [5].
Experimental Protocols
To replicate these findings or evaluate new analogs, the following self-validating protocols are recommended.
Protocol: Scintillation Proximity Assay (SPA) for PDE4
This assay measures the hydrolysis of [3H]-cAMP to [3H]-AMP.
Reagents:
-
PDE4B enzyme (human recombinant).[5]
-
Substrate: [3H]-cAMP (Amersham Biosciences).
-
SPA Beads: Yttrium silicate PDE beads.
Workflow Visualization:
Caption: Step-by-step SPA workflow for determining PDE4 IC50 values.
Step-by-Step Methodology:
-
Preparation: Dilute compounds in DMSO (final concentration <1%).
-
Incubation: Incubate PDE4B enzyme with the test compound for 15 minutes at room temperature to allow equilibrium binding.
-
Initiation: Add [3H]-cAMP substrate. The reaction volume should be 100 µL in 50 mM Tris-HCl buffer (pH 7.5) containing 8.3 mM MgCl2 and 1.7 mM EGTA.
-
Termination: Stop reaction by adding 50 µL of SPA bead suspension containing 18 mM ZnSO4. The Zn2+ precipitates the [3H]-AMP product onto the beads.
-
Readout: Allow beads to settle for 20 minutes. Measure radioactivity using a MicroBeta counter.
-
Validation: Z' factor must be >0.5. Rolipram control should yield IC50 ~200-300 nM.
Protocol: Kinase Profiling (c-Met/CDK2)
Method: FRET-based assay (e.g., LanthaScreen) or radiometric 33P-ATP assay.
Critical Control: Use Staurosporine as a pan-kinase reference to normalize plate-to-plate variability.
Data Analysis: Fit dose-response curves using a 4-parameter logistic equation:
Conclusion
The Pyrazolo[3,4-b]pyridine scaffold consistently demonstrates superior or equivalent potency to clinical standards (Roflumilast, Cabozantinib) in both PDE4 and kinase inhibition assays. Its versatility lies in the C5-position (PDE4) and C3/C4-positions (Kinase hinge binding), allowing for fine-tuning of selectivity.
Recommendation: For anti-inflammatory programs, prioritize Pyrazolo[3,4-b]pyridines with C5-heterocycles. For oncology, explore 3-alkoxy-Pyrazolo[3,4-b]pyridines to target lipophilic pockets in B-Raf or c-Met.
References
-
Hamblin, J. N., et al. (2008).[5] Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors.[5][6][7] Bioorganic & Medicinal Chemistry Letters.[5][8][9][10] Link
-
BenchChem. (2025).[6] A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines.Link
-
RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.Link
-
MDPI. (2021). Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors.[1]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
"7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine versus other kinase inhibitors"
An In-Depth Comparative Analysis of the Pyrazolo[4,3-c]pyridine Scaffold and Established Kinase Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibition
Kinase inhibitors have revolutionized the therapeutic landscape, particularly in oncology, by targeting the enzymatic activity of protein kinases that drive cellular proliferation, survival, and signaling. The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors. While specific public domain data on the kinase inhibitory profile of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is limited, the broader class of pyrazolo[4,3-c]pyridine derivatives has shown significant potential in targeting various kinases. This guide provides a comparative overview of the pyrazolo[4,3-c]pyridine scaffold against other well-established kinase inhibitors, focusing on their mechanisms, experimental validation, and therapeutic implications.
Comparative Kinase Inhibitor Profiles
To establish a framework for comparison, we will consider representative examples from the pyrazolo[4,3-c]pyridine class and compare them with well-known kinase inhibitors targeting similar pathways. For this guide, we will hypothesize a potential target for the pyrazolo[4,3-c]pyridine scaffold based on publicly available research on related analogs, and compare it with established inhibitors.
| Compound/Scaffold | Primary Target(s) | Mechanism of Action | Therapeutic Applications |
| Pyrazolo[4,3-c]pyridine Scaffold | Varies (e.g., CDK, BTK) | ATP-competitive inhibition | Cancer, Inflammation |
| Imatinib | ABL, KIT, PDGFR | ATP-competitive inhibition | Chronic Myeloid Leukemia, GIST |
| Ibrutinib | BTK | Covalent, irreversible inhibition | B-cell malignancies |
| Palbociclib | CDK4/6 | ATP-competitive inhibition | HR+ Breast Cancer |
Experimental Validation of Kinase Inhibitory Activity
The cornerstone of characterizing any kinase inhibitor is the determination of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader
-
-
Experimental Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the serially diluted inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection reagent.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination of a kinase inhibitor.
Comparative Performance: Potency and Selectivity
The following table presents a hypothetical comparison of IC50 values for a representative pyrazolo[4,3-c]pyridine inhibitor against established drugs targeting a common kinase, for instance, Bruton's tyrosine kinase (BTK), a key player in B-cell signaling.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| Pyrazolo[4,3-c]pyridine Analog | BTK | 15 | High selectivity against other TEC family kinases |
| Ibrutinib | BTK | 0.5 | Also inhibits EGFR, TEC, and other kinases |
| Acalabrutinib | BTK | 5 | More selective for BTK than Ibrutinib |
This hypothetical data illustrates that while a pyrazolo[4,3-c]pyridine analog may have a higher IC50 than a highly potent inhibitor like Ibrutinib, its potentially superior selectivity could translate to a better safety profile with fewer off-target effects.
Impact on Cellular Signaling Pathways
The therapeutic efficacy of a kinase inhibitor is directly linked to its impact on downstream signaling pathways. For instance, inhibiting BTK in B-cells disrupts the B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.
Caption: Inhibition of the BCR signaling pathway by BTK inhibitors.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising platform for the discovery of novel kinase inhibitors. While specific data for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is not yet widely available in the public domain, the broader chemical family has demonstrated significant potential. Through rigorous experimental validation, including in vitro kinase assays and cellular pathway analysis, compounds derived from this scaffold can be effectively compared against established inhibitors. The ultimate goal is to identify next-generation kinase inhibitors with improved potency, selectivity, and safety profiles, thereby offering new therapeutic options for a range of diseases.
References
- Pyrazolopyridine derivatives for use in treating diseases.
Safety Operating Guide
Definitive Safety & Handling Protocol: 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
CAS: 1256821-58-5 | Formula: C₆H₄BrN₃ | MW: 198.02 g/mol [1][2][3]
Executive Hazard Assessment (The "Why")
7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is a halogenated heteroaromatic amine commonly employed as a scaffold in the synthesis of kinase inhibitors. As a Senior Application Scientist, I must emphasize that while this compound is a valuable building block, its structural properties dictate specific biological reactivity that requires rigorous containment.
The primary risk profile is driven by its classification as Acute Toxic (Oral, Category 3) and its potential as a severe irritant to mucous membranes. The presence of the primary amine and the halogenated core suggests high bioavailability and potential for sensitizing effects upon repeated exposure.
GHS Hazard Classification
| Hazard Code | Description | Severity |
| H301 | Toxic if swallowed | CRITICAL |
| H315 | Causes skin irritation | Moderate |
| H319 | Causes serious eye irritation | Moderate |
| H335 | May cause respiratory irritation | Moderate |
Signal Word: DANGER
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic recommendations. The following PPE selection is based on the compound's physical state (solid powder vs. organic solution) and permeation kinetics.
PPE Selection Table
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | Fume Hood (Class II) | Primary containment. The solid is a fine powder; potential for aerosolization is high during weighing. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Halogenated heterocycles can permeate latex rapidly. Double gloving provides a breakthrough time >480 mins. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of airborne dust entering the lacrimal duct or solution splash. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats can absorb toxic solutions. Non-woven polypropylene (Tyvek) repels dust and splashes. |
Operational Protocol: The "Safe Handling Lifecycle"
This section details the step-by-step workflow for handling the compound, ensuring a self-validating safety loop.
Pre-Operational Verification
Before opening the vial, perform the "3-Point Check" :
-
Airflow: Verify fume hood face velocity is between 0.3–0.5 m/s.
-
Neutralizer: Prepare a beaker of 5% sodium hypochlorite (bleach) or dilute HCl for immediate decontamination of tools.
-
Path: Ensure the path from the balance to the reaction vessel is clear of obstructions.
Weighing & Transfer (Solid State)
-
Step 1: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared transfer vial.
-
Step 2: Open the source container only inside the hood.
-
Step 3: Use a disposable anti-static spatula. Do not reuse spatulas.
-
Step 4: After transfer, wipe the exterior of the source vial with a Kimwipe dampened in methanol before returning it to storage.
Solubilization & Reaction (Solution State)
-
Solvent Choice: The compound is soluble in DMSO and DMF. Note that DMSO enhances skin permeability, carrying the toxic payload into the bloodstream faster.
-
Handling: When handling DMSO/DMF solutions of this compound, change outer gloves immediately upon any splash contact.
Logic Flow: Handling & Emergency Response
The following diagram illustrates the decision logic for daily handling versus emergency spill response.
Figure 1: Operational logic flow for handling 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine, distinguishing between routine processing and spill response.
Emergency & Disposal Procedures
Decontamination
In the event of a spill, the chemical nature of the compound (halogenated amine) requires specific neutralization steps rather than simple water dilution.
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/methanol mixture) to dampen, then scoop into a hazardous waste bag.
-
Solution Spill: Absorb with vermiculite or sand. Do not use paper towels alone for DMSO solutions as they may penetrate gloves during cleanup.
Waste Disposal[4]
-
Classification: Treat as Hazardous Waste (Toxic) .
-
Segregation:
-
Solids: Dedicated "Toxic Solids" container.
-
Liquids: "Halogenated Organic Waste" stream (due to the Bromine atom).
-
-
Labeling: Must be clearly labeled with the full chemical name and "TOXIC" hazard sticker.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 7-Bromo-1H-pyrazolo[4,3-c]pyridine. Retrieved from
-
National Institutes of Health (NIH). (2023). Guidelines for Handling Cytotoxic and Potent Compounds. Retrieved from
-
American Chemical Society (ACS). (2023). Identifying and Handling Aromatic Amines. Retrieved from
-
ChemScene. (2024). Product Information: 7-Bromo-1H-pyrazolo[4,3-c]pyridine.[1][2][4][5][6] Retrieved from
Sources
- 1. 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1256821-58-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-Bromo-1H-pyrazolo[4,3-c]pyridine - Amerigo Scientific [amerigoscientific.com]
- 4. 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine - CAS:1357945-96-0 - Abovchem [abovchem.com]
- 5. 1256821-58-5|7-Bromo-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
- 6. 1H-Pyrazolo[4,3-c]pyridin-4-amine, 7-bromo- | 1934439-67-4 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
